1,6-Bis-(phenyl-ethyl-amino)hexane
Description
1,6-Bis-(phenyl-ethyl-amino)hexane is a hexane-derived compound functionalized with phenyl-ethyl-amino groups at both terminal positions. This article compares it to structurally related compounds, focusing on substituent effects, physicochemical properties, and functional applications.
Properties
Molecular Formula |
C22H32N2 |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
N,N'-diethyl-N,N'-diphenylhexane-1,6-diamine |
InChI |
InChI=1S/C22H32N2/c1-3-23(21-15-9-7-10-16-21)19-13-5-6-14-20-24(4-2)22-17-11-8-12-18-22/h7-12,15-18H,3-6,13-14,19-20H2,1-2H3 |
InChI Key |
YQNZNPCZFLRYOH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCCCCN(CC)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Hexane Derivatives
Physicochemical Properties
- Solubility: HMDA’s high polarity (due to amino groups) ensures water solubility, whereas chlorhexidine’s biguanide groups enhance solubility in polar solvents . The phenyl-ethyl-amino substituents in the target compound likely reduce water solubility but improve lipid bilayer permeability.
- Thermal Stability: Phosphine-containing dpph and carboxyphenoxy-based CPH show high thermal stability (>200°C), suitable for industrial and biomedical applications . Amino derivatives like HMDA degrade at lower temperatures (~150°C), limiting high-temperature processing .
Research Findings and Data
Table 2: Key Research Data on Hexane Derivatives
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